N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-oxoimidazolidine-1-carboxamide
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Description
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-oxoimidazolidine-1-carboxamide is a useful research compound. Its molecular formula is C13H19N3O3S and its molecular weight is 297.37. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Applications
Research on derivatives of thiazolidinone and imidazolidinone compounds has shown potential antimicrobial applications. For instance, studies on quinazolinone and thiazolidinone derivatives have revealed their potential as antimicrobial agents against various bacteria and fungi (Desai, Dodiya, & Shihora, 2011). Similarly, thiazolidine-2,4-dione carboxamide and amino acid derivatives have demonstrated weak to moderate antibacterial and antifungal activities (Abd Alhameed et al., 2019).
Synthesis and Structural Analysis
The structural analysis of derivatives, such as the X-ray crystal structure analysis of 2-thioxoimidazolidin-4-one derivatives, provides valuable information for understanding the molecular interactions and potential applications of similar compounds (Wawrzycka-Gorczyca & Siwek, 2012).
Biological and Chemical Synthesis
The development and synthesis of compounds with a 2-oxoimidazolidine core have been explored for various biological activities. Studies have described the synthesis of derivatives with potential cardiotonic, anticancer, and enzyme inhibitory activities. For example, the synthesis of 2-phenylthiazolidine derivatives has shown potential cardiotonic activity (Nate et al., 1987). Additionally, the development of benzimidazole and imidazole inhibitors of histone deacetylases illustrates the potential of such derivatives in targeting specific biological pathways (Bressi et al., 2010).
Properties
IUPAC Name |
N-(5-hydroxy-3-thiophen-2-ylpentyl)-2-oxoimidazolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3S/c17-8-4-10(11-2-1-9-20-11)3-5-14-12(18)16-7-6-15-13(16)19/h1-2,9-10,17H,3-8H2,(H,14,18)(H,15,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFBATTHLHMEXGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C(=O)NCCC(CCO)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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